Trichilinin

Cytotoxicity Gastric cancer Limonoid analogs

Trichilinin is a hexacyclic limonoid biogenetic precursor of salannin, isolated from Trichilia roka. Its established role in limonoid biosynthesis makes it a strategic starting material for semi-synthetic derivatization targeting more potent downstream products like toosendanin. With ≥98% HPLC purity and activity profiles distinct from acetyl/cinnamoyl derivatives, Trichilinin serves as both a synthetic intermediate for enzymology research on ring rearrangements and a baseline comparator for SAR investigations requiring defined, moderate bioactivity.

Molecular Formula C30H40O8
Molecular Weight 528.6 g/mol
Cat. No. B12307901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrichilinin
Molecular FormulaC30H40O8
Molecular Weight528.6 g/mol
Structural Identifiers
SMILESCC(=O)OC1CC2C3(C(CC(C4(C3C(C(C2(C5=CCC(C15C)C6=COC=C6)C)O)OC4)C)OC(=O)C)O)C
InChIInChI=1S/C30H40O8/c1-15(31)37-22-12-21(33)30(6)20-11-23(38-16(2)32)28(4)18(17-9-10-35-13-17)7-8-19(28)29(20,5)26(34)24-25(30)27(22,3)14-36-24/h8-10,13,18,20-26,33-34H,7,11-12,14H2,1-6H3
InChIKeyKENJIKRHUJUWFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trichilinin CAS 107368-83-2: A Hexacyclic Limonoid Natural Product for Chemical Biology and Procurement Consideration


Trichilinin is a hexacyclic limonoid natural product first isolated from the root bark of Trichilia roka (Meliaceae) [1]. It is structurally characterized by a furan ring attached to the D-ring at C-17 and multiple oxygen-containing functional groups [2]. Limonoids, including Trichilinin, are attracting considerable interest due to their diverse, highly oxygenated structures and associated bioactivities .

Why Trichilinin Cannot Be Substituted by Generic Limonoids


Limonoids are a structurally diverse class of tetranortriterpenoids, and minor structural variations—such as the presence or absence of acetyl, tigloyl, or cinnamoyl substituents, ring cleavage patterns (e.g., ring B-seco vs. ring D-seco), and oxidation states—lead to profound differences in biological activity, potency, and selectivity [1]. For example, Trichilinin B (1-tigloyltrichilinin) exhibits an IC50 of 58.2 µM against AZ521 gastric cancer cells, whereas the structurally related 3-Deacetyl-4′-demethyl-28-oxosalannin is approximately 18-fold more potent (IC50 = 3.2 µM) in the same assay [2]. Similarly, 1-acetyltrichilinin (MIC = 31.3 µg/mL) and 1-cinnamoyltrichilinin (MIC = 31.5 µg/mL) show comparable but distinct antibacterial activity against P. gingivalis relative to other limonoids in the same study [3]. These data demonstrate that even within the Trichilinin subgroup, small structural modifications result in non-interchangeable activity profiles, underscoring the necessity of selecting the precise limonoid entity for a given research or industrial application.

Trichilinin Product-Specific Quantitative Evidence Guide: Head-to-Head Comparisons with Closest Analogs


Trichilinin B Cytotoxicity vs. 3-Deacetyl-4′-demethyl-28-oxosalannin in AZ521 Gastric Cancer Cells

In a direct head-to-head comparison within the same study, Trichilinin B (a 1-tigloyl-substituted Trichilinin analog) exhibited an IC50 of 58.2 µM against AZ521 human gastric cancer cells, whereas the structurally related limonoid 3-Deacetyl-4′-demethyl-28-oxosalannin showed an IC50 of 3.2 µM, representing an 18.2-fold difference in potency [1]. This comparison highlights the significant impact of specific structural modifications on cytotoxic activity.

Cytotoxicity Gastric cancer Limonoid analogs

Trichilinin M Cytotoxicity vs. 12-Hydroxyamoorastatone in PANC1 Pancreatic Cancer Cells

In a study evaluating limonoids from Melia azedarach against PANC1 human pancreatic cancer cells, Trichilinin M (1) exhibited moderate cytotoxicity with an IC50 of 27.06 µM, while the co-isolated limonoid 12-hydroxyamoorastatone (3) showed substantial cytotoxic activity with an IC50 of 4.55 µM [1]. This represents a 5.9-fold difference in potency between two limonoids isolated from the same source and tested under identical conditions.

Cytotoxicity Pancreatic cancer Limonoid analogs

Trichilinin B Antibacterial Activity vs. 1-Acetyltrichilinin and 1-Cinnamoyltrichilinin Against Porphyromonas gingivalis

In a study of limonoids from Melia toosendan, 1-acetyltrichilinin (6) and 1-cinnamoyltrichilinin (7) showed comparable antibacterial activity against the oral pathogen Porphyromonas gingivalis ATCC 33277, with MIC values of 31.3 µg/mL and 31.5 µg/mL, respectively [1]. In contrast, a structurally distinct limonoid (compound 4) from the same study exhibited more potent activity with an MIC of 15.6 µg/mL. This indicates that the acetyl and cinnamoyl substitutions yield similar, moderate antibacterial potency, which is approximately 2-fold less active than the most potent compound in the series.

Antibacterial Oral pathogen Limonoid analogs

Trichilinin G Antifungal Activity vs. Meliatoxin B1 Against Phytophthora Species

Trichilinin G (1) and meliatoxin B1 (2), both isolated from Melia azedarach fruits, were evaluated for antifungal activity against Phytophthora spp. (PS) and P. capsici (PC) [1]. Meliatoxin B1 exhibited the best antifungal activity against PS with an IC50 of 103.8 µg/mL and against PC with an IC50 < 62.5 µg/mL, while Trichilinin G showed only weak to moderate activity against these Phytophthora species. The study also noted that F. oxysporum and M. grisea were less sensitive to both compounds.

Antifungal Phytophthora Limonoid analogs

Trichilinin as a Biogenetic Precursor to Salannin: Structural and Biosynthetic Differentiation

Trichilinin (CAS 107368-83-2) has been identified as a biogenetic precursor of salannin, a well-known limonoid with established insect antifeedant and cytotoxic activities [1]. While direct quantitative activity data for Trichilinin itself are limited, its role as a precursor suggests that it may possess distinct, potentially less oxidized, structural features compared to salannin. Salannin exhibits an IC50 of 55.4 µM against AZ521 cells, which is comparable to Trichilinin B's IC50 of 58.2 µM [2], but significantly less potent than Toosendanin's IC50 of 0.009 µM in the same cell line.

Biosynthesis Limonoid precursor Salannin

Cross-Study Cytotoxicity Comparison: Trichilinin B vs. Toosendanin in Gastric Cancer Models

A cross-study comparison reveals that Trichilinin B (IC50 = 58.2 µM against AZ521 cells) [1] is significantly less potent than Toosendanin, another limonoid, which exhibits IC50 values ranging from 0.009 µM to 4 µM across various gastric cancer cell lines (AZ521, MKN-45, AGS, HGC-27, SGC-7901, MGC-803) [2]. For instance, Toosendanin shows an IC50 of 0.009 µM against AZ521 cells, which is approximately 6,467-fold more potent than Trichilinin B in the same cell line.

Cytotoxicity Gastric cancer Cross-study comparison

Optimal Application Scenarios for Trichilinin and Its Analogs Based on Quantitative Evidence


Biosynthetic and Semi-Synthetic Studies of Limonoid Pathways

Trichilinin's established role as a biogenetic precursor of salannin makes it a valuable starting material for investigating limonoid biosynthesis and for semi-synthetic derivatization efforts aimed at accessing more potent downstream products like salannin and toosendanin [1]. Researchers studying the enzymology of limonoid ring rearrangements and oxidations can utilize Trichilinin as a key intermediate.

Chemical Biology Tool for Moderately Potent Cytotoxicity Studies

Trichilinin B, with an IC50 of 58.2 µM against AZ521 cells, and Trichilinin M, with an IC50 of 27.06 µM against PANC1 cells, are suitable for studies requiring moderate cytotoxic activity, such as combination treatments or investigations into resistance mechanisms where high potency is not desired [1][2].

Antibacterial Research Targeting Oral Pathogens with Specific Substitution Patterns

1-Acetyltrichilinin (MIC = 31.3 µg/mL) and 1-cinnamoyltrichilinin (MIC = 31.5 µg/mL) exhibit measurable, though moderate, activity against Porphyromonas gingivalis, an oral pathogen implicated in periodontal disease [1]. These compounds can serve as leads for structure-activity relationship (SAR) studies aiming to improve potency against oral bacteria through further derivatization.

Antifungal Research: Negative Control or Baseline for Phytophthora Studies

Trichilinin G's weak to moderate activity against Phytophthora spp. contrasts with the more potent activity of meliatoxin B1 (IC50 = 103.8 µg/mL against PS and <62.5 µg/mL against PC) [1]. This makes Trichilinin G a useful negative control or baseline comparator in antifungal screening assays, helping to benchmark the activity of more potent limonoids.

Quote Request

Request a Quote for Trichilinin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.